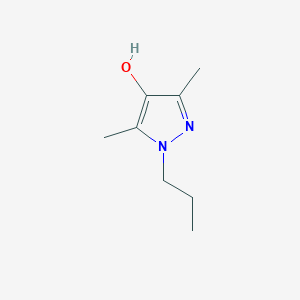
3,5-dimethyl-1-propyl-1H-pyrazol-4-ol
Overview
Description
3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, also known as 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol, is a chemical compound with the molecular formula C8H14N2O . It has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol include a density of 1.1±0.1 g/cm3, a boiling point of 344.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.0±3.0 kJ/mol and a flash point of 161.9±26.5 °C .Scientific Research Applications
Synthesis and Kinetics
- A study by Wang, Brahmayya, and Hsieh (2015) investigated a novel synthetic route for a derivative of 3,5-dimethylpyrazole, focusing on kinetic parameters under phase transfer catalysis and ultrasonic irradiation conditions. This research highlights the synthesis process and kinetic behavior of such compounds, which is fundamental in pharmaceutical and chemical manufacturing (Wang, Brahmayya, & Hsieh, 2015).
Coordination Chemistry
- Research by Guerrero et al. (2008) explored the synthesis of metallomacrocyclic palladium(II) complexes using hybrid pyrazole ligands, including 3,5-dimethylpyrazole derivatives. This study contributes to the understanding of metal-ligand interactions, which is crucial in the development of coordination compounds for various applications, including catalysis and materials science (Guerrero et al., 2008).
Aza-Michael Reaction
- Khachatryan et al. (2017) examined the aza-Michael reaction of 3,5-dimethylpyrazole with crotonaldehyde in water. The study contributes to organic chemistry by demonstrating unusual behavior in this reaction, offering insights into reaction mechanisms and synthetic pathways (Khachatryan et al., 2017).
Ligand Synthesis
- A study by Kodadi et al. (2008) focused on the synthesis of a new tripodal ligand using 3,5-dimethyl-1H-pyrazole. This research is significant in inorganic and coordination chemistry, providing insights into the design of ligands for catalysis and other applications (Kodadi et al., 2008).
Corrosion Inhibition
- Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, for their potential as corrosion inhibitors. This research contributes to materials science and engineering by understanding the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).
Prostate Cancer Drug Development
- Nakao et al. (2014) investigated 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including 3,5-dimethyl-1H-pyrazole, as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). This study is crucial in medicinal chemistry and pharmacology for developing new anti-prostate cancer drugs (Nakao et al., 2014).
Vilsmeier-Haak Formylation
- Research by Attaryan et al. (2006) on the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles contributes to organic chemistry, particularly in understanding the formation of formyl derivatives crucial in various synthetic applications (Attaryan et al., 2006).
Corrosion Inhibition on Steel
- A study by El Arrouji et al. (2020) on the use of dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl provides insights into materials science and corrosion engineering (El Arrouji et al., 2020).
Coordination Chemistry with Diorganotin(IV)
- Research by Cui, Cao, and Tang (2005) on diorganotin(IV) derivatives containing 3,5-dimethyl-4-(4′-pyridyl)pyrazole ligand is significant in the field of coordination chemistry and materials science (Cui, Cao, & Tang, 2005).
Pharmacological Applications and Molecular Structure Tuning
- Bustos et al. (2018) conducted a study on the synthesis, biological trials, and theoretical approaches of pyrazole derivatives, focusing on tuning their molecular and electronic structure. This research is vital for developing new pharmacological agents with specific properties (Bustos et al., 2018).
Selenoacetalyzation and Synthesis
- Papernaya et al. (2013) studied the selenoacetalyzation of 4‐Formylpyrazoles, including 3,5-dimethylpyrazole derivatives, contributing to synthetic chemistry and the development of novel compounds (Papernaya et al., 2013).
Antibacterial and DNA Photocleavage Study
- Sharma et al. (2020) explored the antibacterial potential and DNA photocleavage ability of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, highlighting their potential in medicinal chemistry and drug development (Sharma et al., 2020).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-7(3)8(11)6(2)9-10/h11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDHXHUDYKOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-propyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



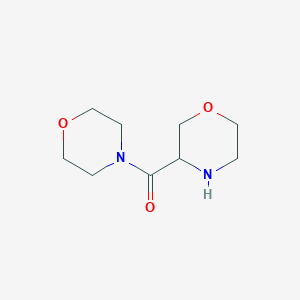
![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
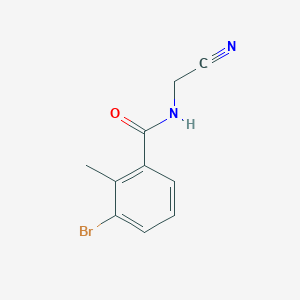

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
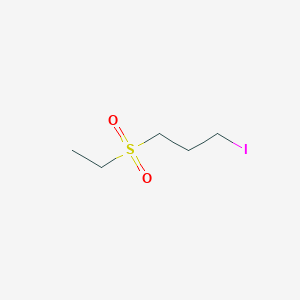
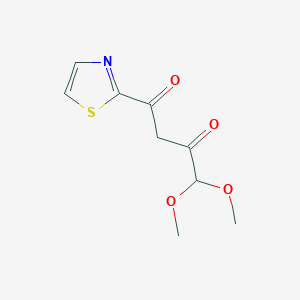
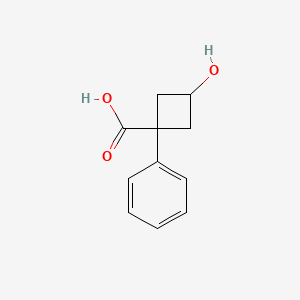
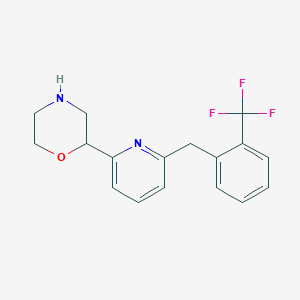
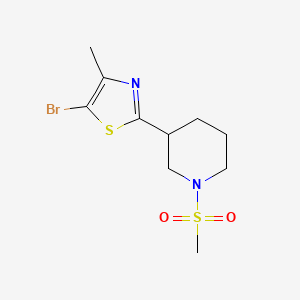
amine](/img/structure/B1400101.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
